Cas no 1993479-29-0 (4-Chloro-2-fluoro-3-methoxyphenol)
4-Chloro-2-fluoro-3-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-fluoro-3-methoxyphenol
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- MDL: MFCD30344685
- Inchi: 1S/C7H6ClFO2/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3
- InChI Key: HONGALYCYJJMQI-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=C1OC)F)O
Computed Properties
- Exact Mass: 176.004035g/mol
- Monoisotopic Mass: 176.004035g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.5
- Molecular Weight: 176.57g/mol
4-Chloro-2-fluoro-3-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB529889-250 mg |
4-Chloro-2-fluoro-3-methoxyphenol; . |
1993479-29-0 | 250MG |
€337.80 | 2023-07-11 | ||
| abcr | AB529889-500 mg |
4-Chloro-2-fluoro-3-methoxyphenol; . |
1993479-29-0 | 500MG |
€565.20 | 2023-07-11 | ||
| abcr | AB529889-1 g |
4-Chloro-2-fluoro-3-methoxyphenol; . |
1993479-29-0 | 1g |
€771.90 | 2023-07-11 | ||
| Ambeed | A672890-5g |
4-Chloro-2-fluoro-3-methoxyphenol |
1993479-29-0 | 95% | 5g |
$2305.0 | 2024-04-22 | |
| abcr | AB529889-5g |
4-Chloro-2-fluoro-3-methoxyphenol; . |
1993479-29-0 | 5g |
€2126.80 | 2024-08-02 | ||
| abcr | AB529889-250mg |
4-Chloro-2-fluoro-3-methoxyphenol; . |
1993479-29-0 | 250mg |
€343.80 | 2024-08-02 | ||
| abcr | AB529889-500mg |
4-Chloro-2-fluoro-3-methoxyphenol; . |
1993479-29-0 | 500mg |
€565.20 | 2023-09-01 | ||
| abcr | AB529889-1g |
4-Chloro-2-fluoro-3-methoxyphenol; . |
1993479-29-0 | 1g |
€634.10 | 2024-08-02 | ||
| Aaron | AR01DFWM-500mg |
4-Chloro-2-fluoro-3-methoxyphenol |
1993479-29-0 | 95% | 500mg |
$393.00 | 2025-02-12 | |
| Aaron | AR01DFWM-1g |
4-Chloro-2-fluoro-3-methoxyphenol |
1993479-29-0 | 95% | 1g |
$523.00 | 2025-02-12 |
4-Chloro-2-fluoro-3-methoxyphenol Suppliers
4-Chloro-2-fluoro-3-methoxyphenol Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 4-Chloro-2-fluoro-3-methoxyphenol
Comprehensive Guide to 4-Chloro-2-fluoro-3-methoxyphenol (CAS No. 1993479-29-0): Properties, Applications, and Industry Insights
4-Chloro-2-fluoro-3-methoxyphenol (CAS No. 1993479-29-0) is a specialized aromatic compound gaining traction in pharmaceutical and agrochemical research due to its unique halogenated structure. This methoxyphenol derivative combines chloro, fluoro, and methoxy functional groups, offering versatile reactivity for synthetic applications. With molecular formula C7H6ClFO2, it serves as a key intermediate in developing bioactive molecules, particularly in antibacterial and herbicide formulations.
Recent studies highlight the compound's role in green chemistry initiatives, aligning with the global push for sustainable synthesis methods. Researchers are exploring its potential in catalyzed cross-coupling reactions, a hot topic in organic synthesis optimization. The fluoro-substituted phenol moiety enhances metabolic stability in drug candidates, addressing a critical need in medicinal chemistry for improved pharmacokinetics.
From a technical perspective, 4-Chloro-2-fluoro-3-methoxyphenol demonstrates remarkable stability under standard conditions (melting point 89-92°C), making it suitable for industrial-scale applications. Its halogenated aromatic structure enables selective functionalization, answering frequent search queries about directed ortho-metalation strategies. Analytical methods like HPLC purity testing and NMR characterization confirm its suitability for high-value applications.
Market trends show growing demand for multifunctional phenolic intermediates, with this compound meeting requirements for both electronic-grade chemicals and pharmaceutical precursors. Industry forums frequently discuss its compatibility with continuous flow chemistry systems, reflecting modern manufacturing priorities. The chloro-fluoro substitution pattern specifically attracts attention for designing next-generation agrochemicals with reduced environmental persistence.
Quality control protocols for CAS No. 1993479-29-0 emphasize residual solvent analysis and heavy metal screening, addressing regulatory concerns in GMP-compliant synthesis. Comparative studies with similar halophenol compounds reveal superior reactivity in nucleophilic aromatic substitution reactions, a frequent subject in organic chemistry research papers. Storage recommendations typically specify amber glass containers under inert atmosphere to preserve the compound's hydrolytic stability.
Innovative applications include its use as a building block for liquid crystal materials and OLED intermediates, connecting to trending searches about advanced material science. The methoxy group provides an additional handle for demethylation strategies, while the ortho-fluoro substituent influences hydrogen bonding patterns—critical considerations in molecular docking studies for drug discovery.
Environmental fate studies of 4-Chloro-2-fluoro-3-methoxyphenol focus on its biodegradation pathways, responding to increased scrutiny of persistent organic pollutants. Computational chemistry models predict favorable ADMET properties for derivatives, making this compound a frequent subject in QSAR modeling discussions. Suppliers increasingly provide custom synthesis services for isotopically labeled versions (e.g., 13C, 2H) to support metabolism research.
The compound's spectroscopic fingerprints (characteristic IR bands at 1250 cm-1 for C-F stretch) facilitate rapid identification, addressing common analytical challenges with polyhalogenated aromatics. Patent analysis reveals growing IP activity around derivative compounds, particularly in crop protection and antimicrobial coatings. Process chemists value its compatibility with microwave-assisted synthesis, a technique gaining popularity for reaction time optimization.
Emerging research explores the compound's potential in metal-organic frameworks (MOFs) and catalytic systems, connecting to nanotechnology trends. The ortho-substitution effects on reaction kinetics make it a valuable case study for physical organic chemistry education. Safety assessments confirm favorable handling profiles compared to more reactive polyhalogenated compounds, though standard PPE protocols remain essential.
Global suppliers are expanding production capabilities for 1993479-29-0 to meet rising demand from contract research organizations and specialty chemical manufacturers. Technical bulletins emphasize the importance of isomeric purity for consistent performance in multistep syntheses. The compound's balanced lipophilicity profile (calculated logP ~2.1) makes it particularly valuable for developing CNS-active compounds, a key focus area in neurological drug discovery.
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